3-Amino-2-ethylquinazolin-4(3H)-one
Overview
Description
Introduction 3-Amino-2-ethylquinazolin-4(3H)-one is a compound of interest in the field of organic chemistry due to its structural uniqueness and potential applications. The compound belongs to the quinazolinone family, a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and their use as key intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Synthesis Analysis The synthesis of quinazolinone derivatives, including 3-Amino-2-ethylquinazolin-4(3H)-one, involves several methodologies. A common approach involves the condensation of 2-aminobenzamide with aldehydes and ketones in the presence of catalysts such as zirconium(IV) chloride, producing 2,3-dihydroquinazolin-4(1H)-ones in high yields under mild conditions (Abdollahi-Alibeik & Shabani, 2011). Another synthesis route involves the organocatalytic activation of aldehydes for the synthesis of tertiary amines, showcasing the versatility of the quinazolinone scaffold (Thakur et al., 2018).
Molecular Structure Analysis Quinazolinones possess a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the amino group and the ethyl side chain in 3-Amino-2-ethylquinazolin-4(3H)-one significantly affects its electronic structure and reactivity, offering multiple sites for further functionalization and chemical reactions.
Chemical Reactions and Properties Quinazolinones are versatile intermediates in organic synthesis. They undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a plethora of structurally diverse compounds. The reactivity of 3-Amino-2-ethylquinazolin-4(3H)-one allows for the synthesis of derivatives with potential antifungal and antimicrobial properties, as demonstrated by the synthesis and evaluation of 3-[(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene]amino-2-phenylquinazolin-4(3H)-ones (Chaudhary et al., 2022).
Scientific Research Applications
1. Schiff Bases
- Application Summary: Schiff bases are an important versatile class of organic compounds with notable pharmacological properties for various industrial applications. They demonstrate good antimicrobial activity against fungi, bacteria, parasites, and viruses .
- Methods of Application: Schiff bases are usually synthesized from a condensation reaction between a primary amine and a carbonyl .
- Results or Outcomes: The antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior .
2. Thiohydantoins
- Application Summary: Thiohydantoins and their derivatives have been investigated for more than 145 years. The hydantoin moiety represents an important pharmacophore, which is present in various biologically active compounds .
- Methods of Application: Thiohydantoins are synthesized using key starting materials like p-methyl acetophenone thiosemicarbazone .
- Results or Outcomes: The synthesized compounds exhibited antimicrobial activity .
3. Heterocyclic Schiff Bases
- Application Summary: Heterocyclic Schiff bases and their metal complexes have demonstrated significant antimicrobial activity against fungi, bacteria, parasites, and viruses .
- Methods of Application: These compounds are usually synthesized from a condensation reaction between a primary amine and a carbonyl .
- Results or Outcomes: The antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior .
4. Thiohydantoin Derivatives
- Application Summary: Thiohydantoin derivatives have been investigated for more than 145 years. The hydantoin moiety represents an important pharmacophore, which is present in various biologically active compounds .
- Methods of Application: Thiohydantoin derivatives are synthesized using key starting materials like p-methyl acetophenone thiosemicarbazone .
- Results or Outcomes: The synthesized compounds exhibited antimicrobial activity .
3. Heterocyclic Schiff Bases
- Application Summary: Heterocyclic Schiff bases and their metal complexes have demonstrated significant antimicrobial activity against fungi, bacteria, parasites, and viruses .
- Methods of Application: These compounds are usually synthesized from a condensation reaction between a primary amine and a carbonyl .
- Results or Outcomes: The antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior .
4. Thiohydantoin Derivatives
- Application Summary: Thiohydantoin derivatives have been investigated for more than 145 years. The hydantoin moiety represents an important pharmacophore, which is present in various biologically active compounds .
- Methods of Application: Thiohydantoin derivatives are synthesized using key starting materials like p-methyl acetophenone thiosemicarbazone .
- Results or Outcomes: The synthesized compounds exhibited antimicrobial activity .
properties
IUPAC Name |
3-amino-2-ethylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBRNDGRQUZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341947 | |
Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-ethylquinazolin-4(3H)-one | |
CAS RN |
50547-51-8 | |
Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-ethyl-4(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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